molecular formula C21H32N4O5S B2705353 1-methanesulfonyl-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)piperidine-4-carboxamide CAS No. 1235348-46-5

1-methanesulfonyl-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)piperidine-4-carboxamide

Cat. No.: B2705353
CAS No.: 1235348-46-5
M. Wt: 452.57
InChI Key: VRNAUQJNBCKKDP-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core with two critical substituents:

  • {1-[(2-Methoxyphenyl)carbamoyl]piperidin-4-yl}methyl group, introducing a carbamoyl-linked 2-methoxyphenyl moiety and a piperidinylmethyl spacer.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-[[(1-methylsulfonylpiperidine-4-carbonyl)amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O5S/c1-30-19-6-4-3-5-18(19)23-21(27)24-11-7-16(8-12-24)15-22-20(26)17-9-13-25(14-10-17)31(2,28)29/h3-6,16-17H,7-15H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNAUQJNBCKKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the methoxyphenyl group and the methylsulfonyl group. Common reagents used in these reactions include piperidine, methoxybenzene, and methylsulfonyl chloride. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (CH3I) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (piperidinecarboxamide core, sulfonyl/carbamoyl substituents) but differ in key functional groups, influencing physicochemical and pharmacological properties:

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Functional Impact Evidence Source
1-Methanesulfonyl-N-({1-[(2-Methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)piperidine-4-carboxamide Methanesulfonyl, 2-methoxyphenyl carbamoyl, piperidinylmethyl ~463.56* High polarity (methanesulfonyl, carboxamide); potential CNS penetration limitations. Synthesized from evidence
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide (CAS 433699-34-4) 4-Methylphenylsulfonyl, phenethyl ~400.50 Bulkier sulfonyl group reduces solubility; phenethyl may enhance lipophilicity.
N-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}cyclohexanecarboxamide 4-Methylphenylsulfonyl, cyclohexanecarboxamide ~388.50 Cyclohexane introduces rigidity; lower polarity than carboxamide derivatives.
N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide (Mon. Bec 354.469) Phenethyl, propanamide, fluorophenyl ~354.47 Fluorophenyl enhances metabolic stability; propanamide simplifies hydrogen bonding.
Tetrahydrofuranylfentanyl Tetrahydrofuran-carboxamide, phenethyl ~350.45 High lipophilicity and CNS activity; associated with opioid receptor affinity.

*Calculated based on molecular formula.

Key Comparative Insights

This could limit blood-brain barrier (BBB) penetration compared to bulkier sulfonyl analogs .

Carbamoyl Substituents

  • The 2-methoxyphenyl carbamoyl group introduces electron-donating methoxy functionality, which may enhance metabolic stability compared to simple phenyl groups (e.g., in ). This contrasts with cyclohexanecarboxamide in , which lacks aromatic interactions critical for receptor binding.

Linker Flexibility

  • The piperidinylmethyl spacer in the target compound provides conformational flexibility, unlike rigid phenethyl chains in . This flexibility could optimize binding to sterically constrained active sites.

Biological Activity While direct potency data for the target compound are absent, tetrahydrofuranylfentanyl () and related analogs highlight the importance of carboxamide-piperidine scaffolds in CNS activity. The target’s methanesulfonyl group may reduce opioid receptor affinity compared to fentanyl derivatives but improve selectivity for non-CNS targets.

Synthetic Challenges The synthesis of the target compound’s branched carbamoyl-piperidinylmethyl group may face yield limitations similar to those reported for 1-benzyl-4-phenyliminopiperidine derivatives (79.9% yield in ).

Biological Activity

1-Methanesulfonyl-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure

The compound can be structurally represented as follows:

C17H24N2O4S\text{C}_{17}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

This molecular formula indicates the presence of a methanesulfonyl group, piperidine rings, and a carbamoyl moiety, which contribute to its biological activities.

Antibacterial Activity

Research indicates that derivatives of piperidine, including compounds similar to this compound, exhibit significant antibacterial properties. In various studies:

  • Moderate to Strong Activity : Compounds with similar structures have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis.
  • Weak to Moderate Activity : Other bacterial strains tested exhibited only weak to moderate activity, suggesting specificity in the antibacterial efficacy of these compounds .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several contexts:

  • Acetylcholinesterase (AChE) Inhibition : Compounds bearing similar piperidine structures have been evaluated for their AChE inhibitory activity. Notably, some derivatives demonstrated strong inhibition with IC50 values significantly lower than standard inhibitors .
CompoundIC50 (µM)
7l2.14±0.003
7m0.63±0.001
7n2.17±0.006
7o1.13±0.003
7p1.21±0.005
  • Urease Inhibition : The synthesized compounds also displayed strong urease inhibition, which is crucial for treating conditions like urinary tract infections and gastric ulcers .

Study on Piperidine Derivatives

A study synthesized a series of piperidine derivatives and evaluated their biological activities. The findings revealed:

  • Antibacterial Screening : The synthesized compounds were screened against various bacterial strains, yielding promising results against Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : The most active compounds were identified as effective AChE inhibitors and urease inhibitors, highlighting their potential therapeutic applications .

Docking Studies

In silico docking studies have elucidated the interactions between these compounds and target enzymes or receptors. The binding affinities were assessed using molecular docking techniques, revealing potential mechanisms of action that could be exploited in drug development.

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